molecular formula C10H16N2 B14181838 Deca-4,6-diyne-1,10-diamine CAS No. 920754-75-2

Deca-4,6-diyne-1,10-diamine

Cat. No.: B14181838
CAS No.: 920754-75-2
M. Wt: 164.25 g/mol
InChI Key: OTWGJYNWOUSABN-UHFFFAOYSA-N
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Description

Deca-4,6-diyne-1,10-diamine is an organic compound characterized by the presence of two amino groups and a diacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deca-4,6-diyne-1,10-diamine typically involves the coupling of terminal alkynes with appropriate amine precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Deca-4,6-diyne-1,10-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diacetylene moiety into saturated or partially saturated products.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include diimines, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Deca-4,6-diyne-1,10-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of deca-4,6-diyne-1,10-diamine involves its interaction with various molecular targets and pathways. The diacetylene moiety can undergo polymerization, leading to the formation of conjugated polymers with unique electronic properties. The amino groups can interact with biological molecules, potentially modulating their activity and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

    Deca-4,6-diyne-1,10-diol: This compound is structurally similar but contains hydroxyl groups instead of amino groups.

    Hexa-2,4-diyne-1,6-diamine: Another related compound with a shorter carbon chain and similar functional groups.

    Octa-3,5-diyne-1,8-diamine: Similar structure with a different carbon chain length.

Uniqueness: Deca-4,6-diyne-1,10-diamine is unique due to its specific combination of a diacetylene moiety and amino groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo polymerization and participate in redox reactions sets it apart from other similar compounds.

Properties

CAS No.

920754-75-2

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

deca-4,6-diyne-1,10-diamine

InChI

InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h5-12H2

InChI Key

OTWGJYNWOUSABN-UHFFFAOYSA-N

Canonical SMILES

C(CC#CC#CCCCN)CN

Origin of Product

United States

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